1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c21-15-7-5-14(6-8-15)20(9-10-20)19(23)22-13-16(17-3-1-11-24-17)18-4-2-12-25-18/h1-8,11-12,16H,9-10,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPEDJDUYRYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the Furan-Thiophene Ethyl Chain: This can be done through a series of coupling reactions, such as Suzuki or Heck coupling, to link the furan and thiophene rings to the ethyl chain.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may yield the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Data Table: Key Comparative Parameters
*Yield inferred from similar procedures in .
Biological Activity
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide is a synthetic compound characterized by its complex structure, which includes a cyclopropane ring and multiple aromatic heterocycles. The molecular formula of this compound is , with a molecular weight of approximately 371.43 g/mol. The presence of the fluorophenyl, furan, and thiophene groups suggests potential pharmacological applications, particularly in medicinal chemistry.
Structural Features
The structural complexity of this compound is significant for its biological activity. The cyclopropane moiety may enhance its binding affinity to biological targets, while the furan and thiophene rings can contribute to its electronic properties, influencing how the compound interacts with various enzymes and receptors.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.43 g/mol |
| Key Functional Groups | Cyclopropane, Carboxamide, Fluorophenyl, Furan, Thiophene |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of related compounds, it was found that certain derivatives exhibited IC50 values of 6.2 μM against HCT-116 cells and 27.3 μM against T47D breast cancer cells . This suggests that the compound's structural features may play a crucial role in its anticancer efficacy.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of the carboxamide group is known to facilitate hydrogen bonding with protein targets, enhancing binding affinity and specificity. Furthermore, the aromatic rings can engage in π-π stacking interactions with nucleobases or aromatic amino acids in proteins, potentially modulating enzyme activity or receptor signaling pathways.
Antimicrobial Activity
There is also evidence suggesting that related compounds possess antimicrobial properties. For example, studies on thienyl compounds have demonstrated effectiveness against various bacterial strains . This opens avenues for exploring the antimicrobial potential of this compound.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions that require optimization of conditions such as temperature and solvent choice. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the progress and purity of the synthesized product.
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation: The furan and thiophene rings are susceptible to oxidation under specific conditions.
- Reduction: Potential reduction of functional groups may alter biological activity.
- Substitution Reactions: Halogen atoms on the phenyl ring can be substituted with nucleophiles, potentially enhancing biological activity.
Q & A
Q. Table 1: Synthetic Methods for Cyclopropane Derivatives
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| [2+1] Cycloaddition | CHCl₃, NaOH, phase-transfer catalyst | 60–75 | |
| Ring-Closing Metathesis | Grubbs Catalyst G2, toluene, 80°C | 45–55 | |
| Rh(II)-Catalyzed | Chiral Rh(II) complex, CH₂Cl₂ | 70–85 |
Basic: How is the stereochemistry of the cyclopropane ring confirmed experimentally?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment. For example, in structurally similar cyclopropane carboxamides, crystals grown via slow evaporation in ethanol/water mixtures provided resolution of bond angles and torsional strain . NMR spectroscopy (¹H-¹H NOESY) can corroborate spatial proximity of substituents, with cyclopropane protons typically appearing as doublets of doublets (δ 1.5–2.5 ppm) due to ring strain .
Advanced: How can electronic interference from thiophene and furan rings be minimized during spectroscopic characterization?
Methodological Answer:
Thiophene and furan rings introduce π-conjugation and deshielding effects, complicating NMR interpretation. Strategies include:
- Deuterated Solvent Screening : Use DMSO-d₆ to reduce solvent masking of aromatic signals.
- 2D-HSQC/TOCSY : Resolve overlapping signals by correlating ¹H and ¹³C shifts .
- DFT Calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets to cross-validate experimental data .
Advanced: What computational approaches predict the binding affinity of this compound to neurological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) against homology-modeled receptors (e.g., serotonin transporters) can prioritize targets. Molecular Dynamics (MD) simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns trajectories, with binding free energy calculated via MM-PBSA . For validation, compare with structurally related cyclopropane carboxamides showing affinity for GABAₐ receptors .
Basic: What in vitro assays are suitable for initial pharmacological profiling?
Methodological Answer:
- CYP450 Inhibition Assay : Evaluate metabolic stability using human liver microsomes (HLMs) and LC-MS quantification .
- Plasma Protein Binding : Equilibrium dialysis to assess free fraction (fu) critical for bioavailability .
- Cell Viability (MTT Assay) : Screen for cytotoxicity in HEK293 or HepG2 cells at 10–100 µM concentrations .
Advanced: How can contradictions in bioactivity data across cell lines be resolved?
Methodological Answer:
Discrepancies may arise from variations in membrane permeability (logP >3 increases nonspecific binding) or receptor isoform expression. Mitigation strategies:
- Pharmacokinetic Profiling : Measure cellular uptake via LC-MS/MS in parallel with activity assays.
- Isoform-Specific Knockdown : siRNA silencing to confirm target engagement .
- Solvent Consistency : Use DMSO concentrations <0.1% to avoid artifactual cytotoxicity .
Advanced: What strategies optimize yield in stereoselective synthesis of the ethyl linker with dual heterocycles?
Methodological Answer:
The ethyl linker bearing furan and thiophene groups requires careful control of steric and electronic effects:
- Mitsunobu Reaction : For SN2 inversion, employ DIAD/PPh₃ with pre-functionalized heterocyclic alcohols (70–80% yield) .
- Ultrasound-Assisted Coupling : Enhance reaction kinetics in THF at 40°C, reducing side-product formation .
- Chiral Chromatography : Separate diastereomers using Chiralpak IA columns (hexane:IPA = 85:15) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
